molecular formula C20H15N3O6 B12518636 (3,5-dinitrophenyl)-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)methanone

(3,5-dinitrophenyl)-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)methanone

Cat. No.: B12518636
M. Wt: 393.3 g/mol
InChI Key: IFXCMQOWLMWUSS-UHFFFAOYSA-N
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Description

(3,5-dinitrophenyl)-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)methanone is a complex organic compound with the molecular formula C20H15N3O6. This compound is characterized by its unique structure, which includes a dinitrophenyl group and a furo[2,3-c]pyridine moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dinitrophenyl)-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)methanone typically involves multi-step organic reactions. One common method includes the nitration of phenyl derivatives followed by cyclization reactions to form the furo[2,3-c]pyridine ring. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3,5-dinitrophenyl)-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

(3,5-dinitrophenyl)-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)methanone is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3,5-dinitrophenyl)-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives used.

Properties

Molecular Formula

C20H15N3O6

Molecular Weight

393.3 g/mol

IUPAC Name

(3,5-dinitrophenyl)-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)methanone

InChI

InChI=1S/C20H15N3O6/c24-20(15-8-16(22(25)26)11-17(9-15)23(27)28)21-7-6-14-10-18(29-19(14)12-21)13-4-2-1-3-5-13/h1-5,8-11H,6-7,12H2

InChI Key

IFXCMQOWLMWUSS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C=C(O2)C3=CC=CC=C3)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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